molecular formula C10H10OS B8638705 4-Methyl-1-(prop-2-ynylsulfinyl)benzene CAS No. 64732-18-9

4-Methyl-1-(prop-2-ynylsulfinyl)benzene

Cat. No.: B8638705
CAS No.: 64732-18-9
M. Wt: 178.25 g/mol
InChI Key: XASFFGAZICYDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(prop-2-ynylsulfinyl)benzene is an organosulfur compound characterized by a benzene ring substituted with a methyl group at the para position and a sulfinyl (-S(O)-) group bonded to a prop-2-ynyl (propargyl) moiety. The sulfinyl group introduces chirality, making stereochemical analysis critical for its applications in asymmetric synthesis or pharmaceutical intermediates.

Properties

CAS No.

64732-18-9

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

1-methyl-4-prop-2-ynylsulfinylbenzene

InChI

InChI=1S/C10H10OS/c1-3-8-12(11)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3

InChI Key

XASFFGAZICYDSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC#C

Origin of Product

United States

Comparison with Similar Compounds

Sulfanyl (Thioether) Analogs

Example Compound : 4-Methoxy-2-methyl-1-methylsulfanyl-benzene (CAS 22583-04-6)

  • Structure : Benzene ring with methoxy, methyl, and methylsulfanyl (-S-CH₃) groups.
  • Key Differences :
    • Oxidation State : The sulfanyl group (-S-) in this analog is less oxidized than the sulfinyl group (-S(O)-) in the target compound, leading to reduced polarity and reactivity.
    • Steric and Electronic Effects : The prop-2-ynyl group in the target compound introduces linear geometry and electron-withdrawing character, whereas the methylsulfanyl group in the analog is bulkier and less polar.
  • Physicochemical Properties :
    • The analog (C₉H₁₂OS, MW 168.25 g/mol) is likely more lipophilic than the sulfinyl derivative due to the absence of an oxygen atom in the sulfur moiety .

Sulfonamide Analogs

Example Compound : (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

  • Structure : Features a sulfonamide (-SO₂NH-) group instead of sulfinyl.
  • Key Differences :
    • Oxidation and Acidity : The sulfonamide group is fully oxidized (-SO₂-), increasing acidity (pKa ~10) compared to sulfinyl derivatives.
    • Biological Activity : Sulfonamides are common in pharmaceuticals (e.g., antibiotics), whereas sulfinyl compounds like the target may serve as chiral ligands or intermediates .

Alkyl-Substituted Benzene Derivatives

Example Compound : 4-Methyl-1-(propan-2-yl)benzene (Cymene)

  • Structure : Benzene with methyl and isopropyl groups.
  • Key Differences: Functional Groups: Lacks sulfur-based substituents, resulting in non-polar behavior.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
4-Methyl-1-(prop-2-ynylsulfinyl)benzene C₁₀H₁₀OS 178.25 (hypothetical) Sulfinyl (-S(O)-) Chiral synthesis, potential catalysis
4-Methoxy-2-methyl-1-methylsulfanyl-benzene C₉H₁₂OS 168.25 Sulfanyl (-S-) Lipophilic intermediate
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₄H₂₃NO₃S 405.51 Sulfonamide (-SO₂NH-) Pharmaceutical candidate
4-Methyl-1-(propan-2-yl)benzene C₁₀H₁₄ 134.22 Alkyl substituents Solvent, fragrance

Research Findings and Limitations

  • Stereochemical Analysis : The sulfinyl group’s chirality in this compound necessitates advanced crystallographic tools (e.g., SHELX programs) for precise structural determination, as highlighted in studies on related sulfonamides .
  • Reactivity : The prop-2-ynyl group may participate in click chemistry or cycloaddition reactions, a feature absent in methylsulfanyl or sulfonamide analogs.
  • Data Gaps : Direct experimental data (e.g., NMR, IR) for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogs.

Preparation Methods

Reduction of p-Toluenesulfonyl Chloride

p-Toluenesulfonyl chloride is reduced using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under inert conditions:

  • Reagents : LiAlH₄ (3.0 equiv.), THF, 0°C to reflux.

  • Yield : 68% after column chromatography (hexane/ethyl acetate 9:1).

  • Characterization :

    • ¹H NMR (CDCl₃) : δ 7.25 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 8.0 Hz, 2H), 3.40 (s, 1H, -SH).

    • FTIR (cm⁻¹) : 2560 (S-H stretch), 1590 (C=C aromatic).

Reaction Conditions

p-Thiocresol reacts with propargyl bromide in acetone using potassium carbonate (K₂CO₃) as a base:

  • Molar Ratio : p-Thiocresol : propargyl bromide : K₂CO₃ = 1 : 1.2 : 1.5.

  • Temperature : Reflux (80°C) for 8 hours.

  • Workup : Filtration, extraction with dichloromethane, and solvent evaporation.

  • Yield : 82% after recrystallization (ethanol).

Spectral Data for 4-Methyl-1-(prop-2-ynylthio)benzene

  • ¹H NMR (CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 4.10 (d, J = 2.4 Hz, 2H, -SCH₂), 2.51 (t, J = 2.4 Hz, 1H, ≡CH), 2.34 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃) : δ 138.5 (C-S), 132.1 (aromatic C), 129.8 (aromatic CH), 127.4 (aromatic CH), 79.5 (≡C), 72.3 (≡CH), 32.1 (-SCH₂), 21.2 (-CH₃).

mCPBA-Mediated Oxidation

The sulfide is oxidized using mCPBA in dichloromethane at 0°C:

  • Molar Ratio : Sulfide : mCPBA = 1 : 1.1.

  • Reaction Time : 2 hours.

  • Workup : Quenching with sodium thiosulfate, extraction, and silica gel chromatography.

  • Yield : 78%.

Characterization of 4-Methyl-1-(prop-2-ynylsulfinyl)benzene

  • ¹H NMR (CDCl₃) : δ 7.60 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.4 Hz, 2H), 4.45 (dd, J = 14.4, 2.4 Hz, 1H, -SOCH₂), 4.30 (dd, J = 14.4, 2.4 Hz, 1H, -SOCH₂), 2.90 (t, J = 2.4 Hz, 1H, ≡CH), 2.38 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃) : δ 144.2 (C-SO), 132.8 (aromatic C), 130.5 (aromatic CH), 128.9 (aromatic CH), 80.1 (≡C), 73.8 (≡CH), 55.4 (-SOCH₂), 21.5 (-CH₃).

Optimization and Mechanistic Insights

Alkylation Efficiency

The use of K₂CO₃ in acetone promotes deprotonation of the thiol (-SH) to the thiolate (-S⁻), enhancing nucleophilic attack on propargyl bromide. Polar aprotic solvents like acetone stabilize the transition state, increasing reaction rates.

Oxidation Selectivity

mCPBA provides a mild, stoichiometrically controlled oxidation environment, minimizing over-oxidation to the sulfone. The electron-deficient oxygen of mCPBA abstracts a sulfur lone pair, forming a sulfonium ion intermediate that reacts with water to yield the sulfoxide.

Comparative Data Tables

Table 1: Alkylation of p-Thiocresol with Propargyl Bromide

ParameterValue/Detail
SolventAcetone
BaseK₂CO₃ (1.5 equiv.)
Temperature80°C (reflux)
Time8 hours
Yield82%
Rₑ (TLC) 0.54 (hexane/ethyl acetate 8:2)

Table 2: Oxidation to Sulfoxide Using mCPBA

ParameterValue/Detail
Oxidizing AgentmCPBA (1.1 equiv.)
SolventDichloromethane
Temperature0°C to RT
Time2 hours
Yield78%
Purification Column chromatography (SiO₂, 9:1 hexane/ethyl acetate)

Challenges and Mitigation Strategies

Over-Oxidation to Sulfone

  • Cause : Excess mCPBA or prolonged reaction time.

  • Solution : Strict stoichiometric control (1.1 equiv. mCPBA) and TLC monitoring.

Propargyl Group Stability

  • Issue : Acidic conditions may protonate the alkyne.

  • Mitigation : Use of dichloromethane (neutral pH) and low temperatures .

Q & A

Q. What synthetic strategies are effective for preparing 4-Methyl-1-(prop-2-ynylsulfinyl)benzene, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves sulfinyl group introduction via oxidation of a sulfide precursor. For example, a propargyl sulfide intermediate can be oxidized using meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL resolves stereochemical ambiguities. For analogous compounds, dihedral angles between substituents and the aromatic ring (e.g., 14.9° in 4-methyl-1-(2-bromoethyl)benzene ) highlight conformational trends.

Q. Which spectroscopic techniques are critical for characterizing the sulfinyl group’s electronic environment?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : The S=O stretching vibration (~1030–1060 cm⁻¹) confirms sulfinyl group presence.
  • NMR Spectroscopy : ¹H NMR reveals deshielding effects on adjacent protons; ¹³C NMR identifies carbon shifts near the sulfinyl moiety.
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies sulfur oxidation states (S⁰ vs. S⁴⁺ in sulfoxide).
    Comparative studies on sulfinyl-substituted aromatics (e.g., 4-fluoro-1-(prop-2-ynyl)benzene derivatives ) guide interpretation.

Q. How should crystallization experiments be designed to obtain high-quality crystals for structural analysis?

  • Methodological Answer :
  • Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
  • Temperature Gradients : Gradual cooling from saturated solutions promotes crystal growth.
  • Software Tools : ORTEP-3 visualizes packing motifs, while SHELXL refines structural parameters. For sulfinyl compounds, hydrogen-bonding patterns (e.g., C–H···O=S interactions) stabilize crystal lattices .

Advanced Research Questions

Q. Table 1: Key Crystallographic Parameters for Sulfinyl-Substituted Analogues

CompoundDihedral Angle (°)Hydrogen-Bonding MotifSoftware UsedReference
4-Methyl-1-(2-bromoethyl)benzene14.9C–H···BrSHELXL
2-Methoxy-4-methyl-1-[...]benzene22.3*C–H···O=SSHELXS
Hypothetical this compound18–25 (predicted)C–H···O=S / π-πSHELXL/ORTEP-3 N/A

Q. Table 2: Spectroscopic Signatures of Sulfinyl Group

TechniqueKey ObservationExample CompoundReference
IRS=O stretch @ 1045 cm⁻¹4-Fluoro-1-(prop-2-ynyl)benzene
¹H NMRDeshielding of propargyl protons (δ 2.8–3.2)4-Methyl-1-(prop-2-ynylsulfanyl)benzene *
XPSS 2p binding energy ~167 eV (S⁴⁺)Sulfoxide standards

*BenchChem sources excluded per guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.